

Introduction: Unveiling the Molecular Identity of 6-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxynicotinaldehyde

Cat. No.: B033801

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6-Hydroxynicotinaldehyde, also known by its IUPAC name 6-oxo-1,6-dihydropyridine-3-carbaldehyde, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2] Its structural backbone, a pyridine ring bearing both a hydroxyl (or oxo) and an aldehyde group, makes it a versatile synthetic intermediate. Understanding its precise molecular structure and electronic properties is paramount for its application in targeted synthesis and biological screening.

A critical feature of this molecule is its existence in a tautomeric equilibrium between the 6-hydroxypyridine form and the energetically favored 6-pyridone form.[1][3] This equilibrium can be influenced by the molecule's environment (e.g., solvent, solid-state) and is a key consideration in the interpretation of all spectroscopic data. This guide provides a comprehensive analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance data for **6-Hydroxynicotinaldehyde**, grounded in established analytical protocols and interpretive logic.

Diagram: Tautomeric Forms of **6-Hydroxynicotinaldehyde**

Caption: Tautomeric equilibrium between the minor 6-hydroxypyridine and major 6-pyridone forms.

Mass Spectrometry: Confirming the Elemental Composition

Mass spectrometry (MS) serves as the foundational analytical technique, providing an accurate determination of the molecule's mass and, by extension, its elemental formula. For a polar, functionalized molecule like **6-Hydroxynicotinaldehyde**, Electrospray Ionization (ESI) is the method of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Key Molecular Data

Parameter	Value	Source
Molecular Formula	C ₆ H ₅ NO ₂	[1][2]
Molecular Weight	123.11 g/mol	[1][2]
Monoisotopic Mass	123.032028402 Da	[1]

Experimental Protocol: ESI-MS

- **Sample Preparation:** Prepare a dilute solution of **6-Hydroxynicotinaldehyde** (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water. The choice of a polar, protic solvent facilitates the ionization process.
- **Instrumentation:** Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a Quadrupole Time-of-Flight, Q-TOF, instrument) at a low flow rate (5-10 µL/min).
- **Ionization Mode:** Acquire spectra in both positive and negative ion modes.
 - **Positive Mode ([M+H]⁺):** The pyridine nitrogen or carbonyl oxygen can be readily protonated. This is the most common mode for this class of compounds.
 - **Negative Mode ([M-H]⁻):** The acidic N-H proton of the pyridone tautomer can be easily abstracted to form the anion.
- **Data Analysis:** Analyze the resulting mass spectrum for the parent ion peaks. High-resolution mass spectrometry (HRMS) allows for the confirmation of the elemental formula by comparing the measured exact mass to the theoretical value.

Interpretation of Expected Results

The primary objective is to observe the molecular ion. In positive mode, the expected ion would be $[\text{C}_6\text{H}_5\text{NO}_2 + \text{H}]^+$ with an m/z of approximately 124.0393. In negative mode, the expected ion is $[\text{C}_6\text{H}_5\text{NO}_2 - \text{H}]^-$ at an m/z of approximately 122.0248. The concordance of these experimental values with the calculated exact mass provides high confidence in the compound's identity.

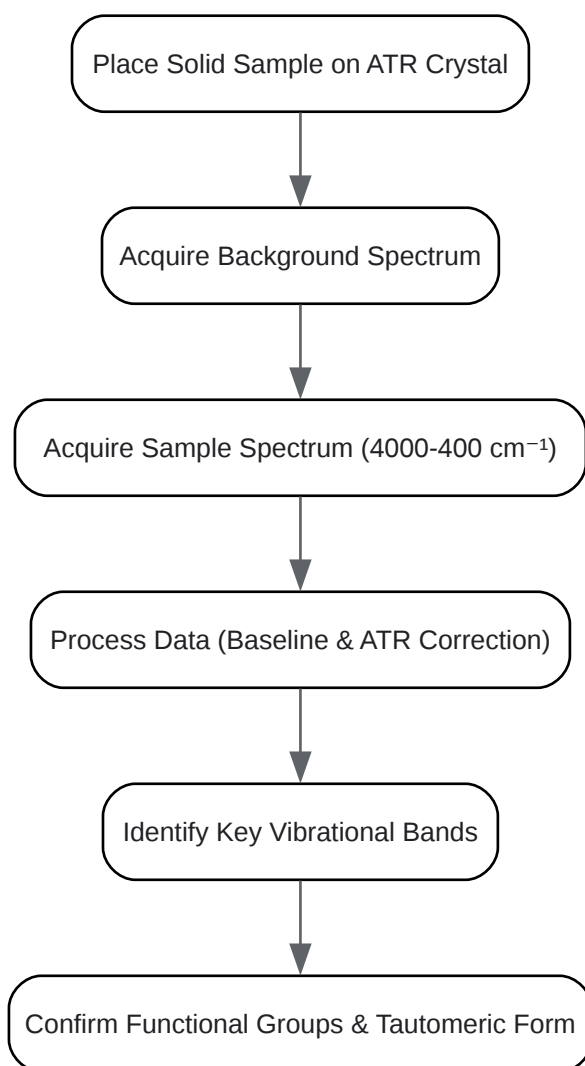
Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is indispensable for identifying the functional groups present and provides strong evidence for the dominant tautomeric form in the solid state. The key is to distinguish between the vibrational modes of the hydroxy-pyridine and the pyridone structures.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

- **Sample Preparation:** Place a small amount of the solid **6-Hydroxynicotinaldehyde** powder directly onto the ATR crystal (typically diamond or germanium). ATR is preferred over KBr pellets for its simplicity, speed, and minimal sample preparation.
- **Background Collection:** Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO_2 , H_2O) and instrument-related absorbances.
- **Sample Spectrum Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Processing:** Perform an automatic baseline correction and ATR correction on the resulting spectrum.

Diagram: IR Spectroscopy Workflow



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Caption: Standard workflow for sample analysis using ATR-IR spectroscopy.

Interpretation of IR Spectrum

The spectrum is interpreted by assigning observed absorption bands to specific molecular vibrations. The presence of a strong carbonyl peak is the most definitive piece of evidence.[4]

Wavenumber (cm ⁻¹)	Vibration Type	Significance
~3200-3000	N-H Stretch	A broad peak in this region is characteristic of the N-H bond in the pyridone ring, often broadened by hydrogen bonding.[4]
~3100-3000	Aromatic C-H Stretch	Indicates the presence of the pyridine ring.
~2850 & ~2750	Aldehyde C-H Stretch	Two weak bands (Fermi doublets) characteristic of the aldehyde C-H bond.
~1680-1650	Pyridone C=O Stretch	A very strong, sharp absorption. Its presence is the most conclusive evidence for the dominance of the pyridone tautomer.[3]
~1650-1630	Aldehyde C=O Stretch	May overlap with the pyridone C=O or appear as a distinct shoulder.
~1600-1450	C=C & C=N Ring Stretch	Multiple bands corresponding to the vibrations of the aromatic ring backbone.

The absence of a strong, broad O-H stretch around 3400 cm⁻¹ and the presence of a prominent C=O stretch below 1700 cm⁻¹ strongly support the conclusion that **6-Hydroxynicotinaldehyde** exists predominantly as the 6-pyridone tautomer in the solid state.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of every proton and carbon atom in the molecule. For

this analysis, a polar aprotic solvent like DMSO- d_6 is ideal, as it readily dissolves the compound and has a non-interfering chemical shift range.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation: Accurately weigh ~5-10 mg of **6-Hydroxynicotinaldehyde** and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO- d_6). Ensure the sample is fully dissolved.
- Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument for optimal resolution.
 - Acquire a standard one-dimensional proton spectrum.
 - Reference the spectrum to the residual solvent peak of DMSO- d_6 (δ ~2.50 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum to obtain singlets for each unique carbon.
 - Reference the spectrum to the DMSO- d_6 solvent peak (δ ~39.52 ppm).

Interpretation of ^1H NMR Spectrum (Predicted in DMSO- d_6)

The ^1H NMR spectrum is expected to show four distinct signals corresponding to the aldehyde, the three aromatic ring protons, and the N-H proton.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~11.5-12.5	Broad Singlet	1H	N-H	The acidic proton on the nitrogen of the pyridone ring. Its shift is concentration-dependent and it will exchange with D ₂ O.
~9.80	Singlet	1H	H-7 (CHO)	The aldehyde proton is highly deshielded by the electronegative oxygen and appears far downfield.
~8.30	Doublet	1H	H-2	This proton is adjacent to the ring nitrogen and is deshielded. It will be coupled to H-4.
~7.95	Doublet of Doublets	1H	H-4	Coupled to both H-2 and H-5, resulting in a dd pattern.
~6.50	Doublet	1H	H-5	Coupled to H-4 and located adjacent to the electron-donating oxygen (of the C=O group), making it the

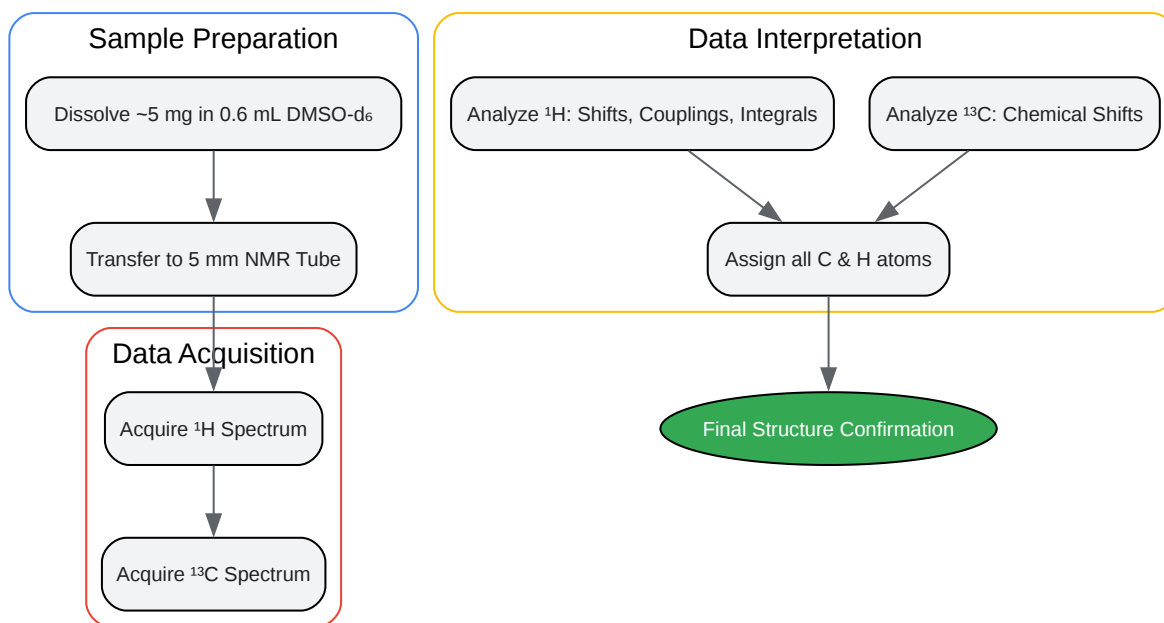
most upfield of
the ring protons.

Interpretation of ^{13}C NMR Spectrum (Predicted in DMSO- d_6)

The proton-decoupled ^{13}C NMR spectrum will display six unique signals for the six carbon atoms.

Chemical Shift (δ , ppm)	Assignment	Rationale
~191.5	C-7 (CHO)	The aldehyde carbonyl carbon is the most deshielded carbon in the molecule. ^[5]
~163.0	C-6 (C=O)	The pyridone carbonyl carbon is also significantly downfield due to the attached oxygen.
~152.0	C-2	The carbon adjacent to the nitrogen is deshielded.
~140.5	C-4	Aromatic CH carbon.
~125.0	C-3	The carbon bearing the aldehyde substituent.
~115.0	C-5	The carbon adjacent to the C-6 carbonyl.

Diagram: NMR Analysis and Validation Pathway



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Caption: A streamlined workflow for the structural elucidation of **6-Hydroxynicotinaldehyde** by NMR.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of **6-Hydroxynicotinaldehyde**. Mass spectrometry confirms the elemental formula $C_6H_5NO_2$. Infrared spectroscopy identifies the key functional groups and provides compelling evidence for the dominance of the 6-pyridone tautomer through the observation of a strong C=O stretching band and an N-H stretch. Finally, 1H and ^{13}C NMR spectroscopy provide a complete, atom-by-atom map of the molecular skeleton, confirming the connectivity and electronic environment of the aldehyde and pyridone moieties. This comprehensive dataset serves as a reliable reference for researchers, scientists, and drug development professionals utilizing **6-Hydroxynicotinaldehyde** in their work.

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- To cite this document: BenchChem. [Introduction: Unveiling the Molecular Identity of 6-Hydroxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033801#spectroscopic-data-nmr-ir-ms-of-6-hydroxynicotinaldehyde]

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